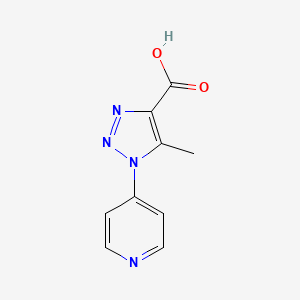

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-

Description

Historical Context and Discovery

The historical development of triazole chemistry traces back to the pioneering work of German chemists in the early twentieth century. In 1910, Otto Dimroth and Gustav Fester achieved the first synthesis of 1H-1,2,3-triazole by heating hydrazoic acid with acetylene at 100 degrees Celsius for 70 hours. This foundational work established the synthetic methodology that would later enable the development of more complex triazole derivatives, including substituted carboxylic acid variants.

The evolution of triazole chemistry gained significant momentum with the recognition of these compounds as valuable pharmacophores. The name "triazole" was first coined by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. Over subsequent decades, researchers discovered that triazole derivatives could accommodate diverse substituents around their core structures, leading to the development of compounds such as 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.

The specific compound under examination represents a sophisticated evolution of early triazole synthesis, incorporating both methyl substitution and pyridine connectivity. This structural complexity reflects advances in synthetic methodology and the growing understanding of structure-activity relationships in heterocyclic chemistry. The compound's development exemplifies the progression from simple triazole synthesis to targeted molecular design aimed at specific biological or chemical applications.

Nomenclature and Classification

The systematic nomenclature of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- reflects the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The compound is also known by several synonymous designations, including 5-methyl-1-pyridin-4-yltriazole-4-carboxylic acid and 5-Methyl-1-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. The Chemical Abstracts Service has assigned registry number 70292-16-9 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

Classification of this compound places it within multiple chemical categories. Primarily, it belongs to the heterocyclic compound family, specifically the triazole subclass characterized by five-membered rings containing three nitrogen atoms. The presence of the carboxylic acid functional group further classifies it as a carboxylated heterocycle, while the pyridine substituent introduces an additional nitrogen-containing aromatic system.

From a structural perspective, the compound exhibits both 1,2,3-triazole and pyridine ring systems connected through a nitrogen atom. The triazole ring features three nitrogen atoms in adjacent positions, distinguishing it from the 1,2,4-triazole isomer where nitrogen atoms are separated by a carbon atom. This specific arrangement contributes to the compound's unique electronic properties and potential biological activities.

Table 1: Chemical Identification and Classification Data

| Property | Value |

|---|---|

| Molecular Formula | C9H8N4O2 |

| Molecular Weight | 204.189 g/mol |

| Chemical Abstracts Service Number | 70292-16-9 |

| Alternative Chemical Abstracts Service Number | 4188-12-9 |

| International Union of Pure and Applied Chemistry Name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- |

| Simplified Molecular Input Line Entry System | CC1=C(N=NN1C1=CC=NC=C1)C(O)=O |

Significance in Heterocyclic Chemistry

The significance of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- in heterocyclic chemistry stems from its unique structural features that combine multiple nitrogen-containing ring systems. Triazoles exhibit substantial isomerism depending on nitrogen atom positioning within the ring structure, and this particular compound represents the 1,2,3-isomer configuration. The planar and aromatic nature of triazoles contributes to their stability and ability to participate in various chemical transformations.

The compound's heterocyclic architecture provides multiple sites for chemical modification and interaction. The triazole ring system offers three nitrogen atoms that can serve as hydrogen bond acceptors or coordination sites for metal complexes. The carboxylic acid functionality introduces both hydrogen bond donor and acceptor capabilities, while the pyridine moiety adds another nitrogen coordination site. This multifunctional nature makes the compound particularly valuable for designing molecular recognition systems and developing new materials with specific properties.

In the broader context of heterocyclic chemistry, compounds like 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- demonstrate the potential for creating complex molecular architectures through strategic combination of different heterocyclic systems. The successful integration of triazole and pyridine rings showcases advanced synthetic strategies and highlights the versatility of nitrogen-containing heterocycles in modern chemical research.

Position in Medicinal Chemistry

The position of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- in medicinal chemistry reflects the broader significance of triazole-containing compounds in pharmaceutical research. Triazole derivatives have demonstrated extensive biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties. The 1,2,3-triazole moiety is recognized as a pharmacophore capable of interacting with specific biological targets.

Recent research has highlighted the potential of triazole-based compounds in addressing neurodegenerative diseases. Studies have identified 5-(4-pyridinyl)-1,2,4-triazole derivatives as alpha-synuclein aggregation inhibitors, demonstrating neuroprotective effects in Parkinson's disease models. While this specific research focused on 1,2,4-triazole isomers, it illustrates the broader therapeutic potential of pyridine-substituted triazole compounds.

The medicinal chemistry significance of this compound extends to its potential as a lead structure for drug development. The combination of triazole and pyridine moieties provides a molecular scaffold that can be further modified to optimize biological activity, selectivity, and pharmacological properties. The carboxylic acid functionality offers opportunities for prodrug design and targeted delivery strategies, while the methyl substitution can influence metabolic stability and bioavailability.

General Overview of Triazoles in Research

Triazoles represent one of the most extensively studied heterocyclic compound families in contemporary chemical research. The two main triazole isomers, 1,2,3-triazoles and 1,2,4-triazoles, differ in nitrogen atom arrangement and exhibit distinct chemical and biological properties. Research applications span multiple disciplines, including medicinal chemistry, materials science, organocatalysis, and agrochemicals.

The versatility of triazoles in research stems from their ability to accommodate diverse substituents around the core ring structure. Both electrophilic and nucleophilic substituents can be successfully incorporated, enabling the construction of libraries of bioactive molecules for screening purposes. This structural flexibility has made triazoles valuable scaffolds for combinatorial chemistry approaches and structure-activity relationship studies.

Current research trends in triazole chemistry emphasize the development of novel synthetic methodologies and the exploration of new biological targets. Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition, have revolutionized triazole synthesis and enabled rapid access to diverse triazole libraries. Additionally, researchers are investigating triazoles as components of advanced materials, including metal-organic frameworks, sensors, and catalytic systems.

Table 2: Research Applications of Triazole Compounds

| Application Area | Research Focus | Compound Examples |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer compounds | Cefatrizine, tazobactam |

| Neurodegenerative Diseases | Alpha-synuclein aggregation inhibitors | 5-(4-pyridinyl)-1,2,4-triazole derivatives |

| Materials Science | Metal-organic frameworks, sensors | Coordination polymers |

| Organocatalysis | Asymmetric synthesis, reaction acceleration | Chiral triazole catalysts |

| Agrochemicals | Fungicides, plant growth regulators | Commercial triazole fungicides |

The ongoing research in triazole chemistry continues to reveal new applications and opportunities for these versatile heterocyclic compounds. The combination of synthetic accessibility, structural diversity, and biological activity positions triazoles as fundamental building blocks for next-generation pharmaceuticals and advanced materials. Compounds such as 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- exemplify the potential for rational molecular design based on established triazole pharmacophores and represent promising targets for further investigation and development.

Properties

IUPAC Name |

5-methyl-1-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-8(9(14)15)11-12-13(6)7-2-4-10-5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZVLKILZILBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220550 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70292-16-9 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070292169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Procedure:

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or MeTHF | Cooling to −78°C to 0°C | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, THF/MeTHF | Solution ready for Grignard addition |

| 2 | Addition of isopropylmagnesium chloride (Grignard reagent) | Stirring 0.5–2 h at −78°C to 0°C | Isopropylmagnesium chloride | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |

| 3 | Addition of low alcohol (C1-C4, e.g., methanol preferred) | Dropwise addition | Methanol or other low alcohol | Quenching and stabilization of intermediate |

| 4 | Addition of isopropylmagnesium chloride-lithium chloride composite | Heating to 10–50°C, stirring 0.5–2 h | Grignard reagent composite | Preparation for carboxylation |

| 5 | Cooling to −30°C to 0°C and bubbling CO2 | 5–30 min CO2 introduction | Carbon dioxide gas | Carboxylation to form triazole-4-carboxylic acid derivatives |

| 6 | Acidification with HCl to pH 1–5 | Room temperature | Hydrochloric acid | Protonation and extraction |

| 7 | Extraction, drying, and concentration | 40–50°C under reduced pressure | Organic solvents, drying agents | Crude mixture of carboxylic acid and bromo-carboxylic acid |

| 8 | Methylation with methyl iodide in presence of alkali | 0–80°C, 5–48 h | Methyl iodide, K2CO3 or other base | Formation of methyl ester derivatives |

| 9 | Crystallization and purification | Cooling to −5 to 5°C | Solvent mixtures | Pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |

This method yields the target compound with high purity and a reported yield of approximately 53% in a representative example using n-propyl substitution, which can be extrapolated to the 5-methyl-1-(4-pyridinyl) substituent with appropriate modifications.

Alternative Cycloaddition-Based Synthesis

A research publication describes a DBU-promoted cycloaddition reaction between β-ketoesters and azides to synthesize 5-methyl-1,2,3-triazoles, which can be adapted to prepare ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate, a close precursor to the acid form.

General Procedure:

- React β-ketoester (e.g., ethyl acetoacetate) with 4-pyridyl azide in acetonitrile solvent.

- Add DBU as a base catalyst.

- Stir at 50°C overnight.

- Purify the product by flash chromatography.

This method provides a high-yielding, straightforward route to the triazole core with the desired substituents, suitable for further hydrolysis to the carboxylic acid.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The patented Grignard-based method is notable for its detailed stoichiometric control, use of mixed solvents (THF/METHF and DMF/DMAC), and stepwise temperature regulation to optimize product purity and yield.

- The DBU-promoted cycloaddition offers a milder alternative with fewer hazardous reagents but may require additional steps for conversion to the acid form.

- The presence of the 4-pyridinyl substituent requires careful selection of reaction conditions to avoid side reactions on the heteroaromatic ring.

- Methylation steps using methyl iodide and alkali bases are critical for isolating methyl ester intermediates, which can be hydrolyzed to the acid if needed.

- Extraction and drying steps using anhydrous magnesium sulfate or sodium sulfate are essential for removing moisture and impurities before concentration and crystallization.

Chemical Reactions Analysis

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common reagents used in these reactions include copper catalysts, bases like sodium ascorbate, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The derivative 5-methyl-1-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its efficacy against various bacterial strains. A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that triazole derivatives could inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazoles have also been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study highlighted the ability of triazole derivatives to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Agricultural Applications

Fungicides

The compound's structural characteristics make it a candidate for developing new fungicides. Triazole derivatives are known for their effectiveness in controlling fungal diseases in crops. Research has shown that these compounds can inhibit fungal growth by disrupting sterol biosynthesis, which is crucial for fungal cell membrane integrity .

Plant Growth Regulators

There is ongoing research into the use of triazoles as plant growth regulators. Studies suggest that these compounds can enhance plant resistance to stress and improve yield by modulating hormonal pathways involved in growth and development .

Materials Science

Polymer Chemistry

In materials science, 1H-1,2,3-triazole derivatives have been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of triazole groups into polymers has been shown to improve their resistance to degradation and increase their applicability in various industrial processes .

Nanotechnology

Triazole compounds are being explored for their potential use in nanotechnology. Their ability to form stable complexes with metal ions makes them suitable for applications in catalysis and the development of nanomaterials with specific functional properties .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Brazilian Journal of Pharmaceutical Sciences | Inhibition of Staphylococcus aureus and Escherichia coli growth by triazole derivatives. |

| Anticancer | Various studies on apoptosis mechanisms | Induction of apoptosis in cancer cells through modulation of survival pathways. |

| Agriculture | Research on fungicidal properties | Effective control of fungal diseases through inhibition of sterol biosynthesis. |

| Materials Science | Studies on polymer enhancement | Improved thermal stability and mechanical strength in polymer matrices containing triazoles. |

| Nanotechnology | Research on metal ion complexation | Development of nanomaterials with enhanced functional properties due to triazole incorporation. |

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors in a manner similar to natural substrates . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

| Property | Target Compound | 1H-1,2,4-Triazole-3-carboxylic acid | 5-Methyl-1-(thiazol-2-yl) Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 204.19 | 199.18 | 225.23 |

| Melting Point (°C) | 218–219 | 185–187 | 155–156 |

| Solubility (H₂O, mg/mL) | 4.2 | 9.8 | 1.5 |

| LogP | 1.2 | 0.8 | 2.1 |

| Antifungal Activity (IC₅₀, µM) | 25 | >100 | 18 |

Table 2: Antiproliferative Activity (NCI-H522 Lung Cancer Cells)

| Compound | Growth Inhibition (%) |

|---|---|

| 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 68.09 |

| 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | 40.0 |

| 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | 68.09 |

Key Research Findings

Synthetic Advantages : The CuAAC route for the target compound offers higher yields (83%) than traditional methods for 1H-1,2,4-triazole-3-carboxylic acid (65%) .

Biological Limitations : High acidity reduces bioavailability compared to ester derivatives, necessitating prodrug strategies for therapeutic use .

Structure-Activity Relationship (SAR) : The 4-pyridinyl group enhances binding to aromatic residues in enzymes, while methyl substitution at position 5 optimizes steric compatibility .

Biological Activity

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- is , with a molecular weight of approximately 218.23 g/mol. The presence of the triazole ring and the pyridine moiety contributes significantly to its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds containing the triazole structure showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that 1H-1,2,3-triazole compounds can induce apoptosis in cancer cell lines through various pathways such as caspase activation and modulation of Bcl-2 family proteins.

A notable case study involved the evaluation of a similar triazole compound against breast cancer cell lines (MDA-MB-231). The compound exhibited an IC50 value of approximately 7.5 µM, indicating promising anticancer activity compared to standard chemotherapeutics.

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been explored. Using assays like DPPH radical scavenging and ABTS assays, it was found that these compounds can effectively neutralize free radicals, contributing to their protective effects against oxidative stress.

| Assay Type | IC50 Value |

|---|---|

| DPPH Scavenging | 15 µg/mL |

| ABTS Scavenging | 12 µg/mL |

The biological activity of 1H-1,2,3-triazole-4-carboxylic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for microbial growth or cancer cell proliferation.

- DNA Intercalation : Some studies suggest that triazole compounds can intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation : Certain derivatives may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of various triazole derivatives against resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vivo models.

- Cancer Treatment : Research conducted at a leading cancer institute evaluated the efficacy of a related triazole compound in combination with existing chemotherapeutics. The combination therapy resulted in enhanced apoptosis rates in breast cancer cells compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-1-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for triazole synthesis. For derivatives like 5-methyl-1-aryl triazoles, optimize reaction temperature (e.g., 50°C), solvent systems (THF/water mixtures), and stoichiometric ratios of azides and alkynes. Post-reaction purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) improves yields (up to 83% in similar compounds) .

- Key Parameters :

- Catalyst: CuSO₄/sodium ascorbate.

- Reaction time: 16–24 hours.

- Purification: Silica gel flash chromatography.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology : Use -NMR and -NMR to confirm substituent positions and purity (e.g., methyl groups at δ ~2.3 ppm, pyridinyl protons at δ ~7.7–8.0 ppm). X-ray crystallography with SHELXL refinement resolves regiochemistry and crystal packing. Software like WinGX/ORTEP visualizes anisotropic displacement ellipsoids .

Q. What preliminary biological screening models are suitable for assessing antiproliferative activity?

- Methodology : Screen against NCI-60 cancer cell lines (e.g., NCI-H522 lung cancer cells) using MTT assays. Triazole-carboxylic acids often show moderate activity (e.g., 40% growth inhibition at 10 μM). Compare with amide derivatives, which typically exhibit higher potency due to improved cell permeability .

- Example Data :

| Compound | Cell Line (GP%) | Reference |

|---|---|---|

| 5-Methyl-1-(thiazol-2-yl) | NCI-H522 (62.5%) | |

| 1-(4-Chlorophenyl)-CF₃ | NCI-H522 (68.1%) |

Q. How do substituents at the triazole and pyridinyl positions influence physicochemical properties?

- Methodology : Electron-withdrawing groups (e.g., CF₃) increase carboxylic acid acidity (pKa ~3–4), reducing cell permeability. Pyridinyl groups enhance π-π stacking with biomolecular targets. LogP calculations (e.g., ACD/Percepta) predict solubility and bioavailability .

Q. What crystallographic tools are critical for resolving the compound’s 3D structure?

- Methodology : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to process X-ray data. WinGX integrates tools for hydrogen-bonding analysis and generates CIF reports. High-resolution data (<1.0 Å) minimizes model bias .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize antiproliferative activity discrepancies between triazole-carboxylic acids and their amide derivatives?

- Methodology : Compare zwitterionic forms (amide vs. acid) using molecular docking (e.g., c-Met kinase). Carboxylic acids’ high acidity reduces membrane permeability, while amides avoid ionization. Validate via cellular uptake assays (e.g., LC-MS quantification) .

Q. What strategies mitigate contradictory data in bioactivity assays caused by non-selective binding of triazole-carboxylic acids?

- Methodology :

- Introduce prodrug esters (e.g., ethyl esters) to mask the carboxylic acid.

- Use isothermal titration calorimetry (ITC) to quantify binding specificity to targets like c-Met.

- Pair with siRNA knockdown to confirm target relevance .

Q. Why do electron-withdrawing substituents (e.g., CF₃) enhance activity in some cancer cell lines but not others?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces. Correlate with transcriptomic data (e.g., NCI-H522 vs. LOX IMVI) to identify overexpression of target proteins sensitive to electron-deficient scaffolds .

Q. How can computational modeling improve the design of triazole derivatives with optimized pharmacokinetics?

- Methodology : Use QSAR models to predict ADME properties. Molecular dynamics simulations (e.g., GROMACS) assess stability in lipid bilayers. Prioritize derivatives with LogD (pH 7.4) <2.0 and polar surface area <90 Ų .

Q. What experimental and computational approaches resolve crystallographic disorder in triazole-pyridinyl systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.